Niranthin

Descripción general

Descripción

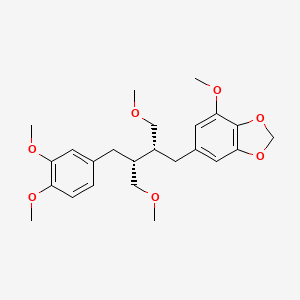

Niranthin is a lignan compound isolated from various species of the Phyllanthus genus. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-hepatotoxic, and anxiolytic activities . The chemical structure of this compound is characterized by a complex arrangement of methoxy and benzodioxole groups, contributing to its unique biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Niranthin can be synthesized through various chemical processes, although it is predominantly extracted from natural sources. The synthetic route involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of this compound from other lignans present in Phyllanthus species . The process typically employs an isocratic elution mode with a mobile phase comprising acetonitrile and water with trifluoroacetic acid (TFA) at ambient temperature .

Industrial Production Methods: Industrial production of this compound involves the large-scale extraction from Phyllanthus species. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques for the isolation and purification of this compound .

Análisis De Reacciones Químicas

Mechanism of Action Against Leishmania Donovani

Niranthin exhibits potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound acts primarily through:

-

Topoisomerase Inhibition : this compound induces the formation of DNA–protein adducts by stabilizing the topoisomerase I-mediated cleavable complex in Leishmania cells. This stabilization prevents the religation of cleaved DNA strands, leading to apoptosis in the parasites.

-

Reactive Oxygen Species (ROS) Formation : The compound triggers ROS production, which contributes to DNA fragmentation and cell death in Leishmania.

-

Non-Competitive Inhibition : this compound acts as a non-competitive inhibitor of topoisomerase I, interacting with both subunits of the enzyme and inhibiting its relaxation activity in a dose-dependent manner .

Quantitative Analysis of Inhibition

The effectiveness of this compound in inhibiting topoisomerase I can be quantified through various assays:

-

Plasmid Relaxation Assays : These assays measure the ability of topoisomerase I to relax supercoiled plasmid DNA in the presence of this compound. Results indicate that at a concentration of 50 µM, this compound achieves approximately 98% inhibition of enzyme activity.

-

IC50 Values : The IC50 value for this compound in simultaneous and pre-incubation conditions was determined to be 4.86 µM and 1.52 µM, respectively, indicating a strong inhibitory effect on topoisomerase I .

Retention Times in HPLC Analysis

| Compound | Retention Time (min) |

|---|---|

| This compound | 50.308 |

| Nirtetralin B | 45.332 |

| Hypophyllanthin | 35.805 |

| Phyllanthin | 33.553 |

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Comparación Con Compuestos Similares

Phyllanthin: Known for its hepatoprotective and anti-inflammatory activities.

Hypophyllanthin: Exhibits strong anti-inflammatory and immunomodulatory effects.

Nirtetralin: Possesses both hepatoprotective and anti-inflammatory properties

Actividad Biológica

Niranthin, a lignan derived from the plant Phyllanthus amarus, has garnered attention for its diverse biological activities, particularly in the realms of anti-leishmanial, anti-inflammatory, and anxiolytic effects. This article synthesizes current research findings on this compound's biological activity, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dibenzylbutyrolactone lignan characterized by its unique chemical structure, which contributes to its varied pharmacological properties. The molecular formula of this compound is CHO, and its structure can be represented as follows:

Anti-Leishmanial Activity

This compound has been identified as a potent anti-leishmanial agent, particularly effective against Leishmania donovani. Key findings include:

- Mechanism of Action : this compound induces topoisomerase I-mediated DNA-protein adduct formation in Leishmania cells, leading to apoptosis through the activation of cellular nucleases. It acts as a non-competitive inhibitor of heterodimeric type IB topoisomerase, stabilizing the cleavable complex and inhibiting DNA religation .

- Efficacy : In vitro studies demonstrated that this compound effectively inhibits the proliferation of Leishmania amastigotes in murine macrophages with minimal cytotoxicity to host cells. Notably, it remains effective against antimony-resistant strains by modulating P-glycoprotein expression in host macrophages .

- Immune Response : this compound treatment shifts the immune response from a Th2 to a Th1 profile in infected BALB/c mice, promoting nitric oxide production and leading to significant reduction in parasite burden in the liver and spleen .

Anxiolytic Potential

Recent studies have explored this compound's potential as an anxiolytic agent:

- In Vivo Studies : this compound demonstrated significant anxiolytic effects in various animal models. In the light/dark exploration test, this compound-treated mice exhibited increased entries into the light compartment compared to controls, indicating reduced anxiety levels .

- Molecular Docking Studies : Docking simulations suggest that this compound interacts with GABA receptors, with docking scores comparable to diazepam, a standard anxiolytic drug. This interaction may underlie its anxiolytic activity .

- Motor Activity : Notably, this compound did not significantly alter locomotor activity at effective doses, suggesting that its anxiolytic effects are not accompanied by sedation .

Anti-Inflammatory and Antioxidant Activities

This compound also exhibits notable anti-inflammatory properties:

- Mechanisms : It has been shown to inhibit pro-inflammatory cytokines and mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation .

- Antioxidant Effects : this compound's antioxidant capabilities contribute to its hepatoprotective effects and overall cytoprotective properties against oxidative stress .

Summary of Biological Activities

Case Studies

- Anti-Leishmanial Efficacy : A study demonstrated that this compound significantly reduced parasite load in BALB/c mice infected with L. donovani, showcasing its potential as a novel therapeutic agent against drug-resistant leishmaniasis .

- Anxiolytic Effects : In a controlled experiment using various behavioral tests (light/dark box and elevated plus maze), this compound showed comparable results to diazepam in reducing anxiety-like behaviors in mice .

Propiedades

IUPAC Name |

6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFGIEPQSDGMJJ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50656-77-4 | |

| Record name | Niranthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.